molecular formula C11H8F3NO B8283151 8-Hydroxy-2-methyl-4-(trifluoromethyl)quinoline

8-Hydroxy-2-methyl-4-(trifluoromethyl)quinoline

Cat. No.: B8283151
M. Wt: 227.18 g/mol
InChI Key: HBULETXCVIZNOB-UHFFFAOYSA-N
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Description

8-Hydroxy-2-methyl-4-(trifluoromethyl)quinoline is a useful research compound. Its molecular formula is C11H8F3NO and its molecular weight is 227.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H8F3NO

Molecular Weight

227.18 g/mol

IUPAC Name

2-methyl-4-(trifluoromethyl)quinolin-8-ol

InChI

InChI=1S/C11H8F3NO/c1-6-5-8(11(12,13)14)7-3-2-4-9(16)10(7)15-6/h2-5,16H,1H3

InChI Key

HBULETXCVIZNOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 11 g (45.6.10-3 mol) of 8-methoxy-2-methyl-4-trifluoromethylquinoline in 360 ml of dichloromethane is cooled to -60° C. and 228 ml of a 1 M solution of boron tribromide in dichloromethane are added dropwise. The reaction medium is subsequently stirred for 1 hour at room temperature, 250 ml of methanol are then added slowly and stirring is continued for 2 hours. 250 ml of dichloromethane are added and sodium bicarbonate solution is added to render the medium alkaline. The organic phase is separated off, washed with water, dried over sodium sulfate and concentrated under reduced pressure to give 8.25 g of the expected product in the form of brown crystals (yield=79.5%).
Name
8-methoxy-2-methyl-4-trifluoromethylquinoline
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five
Yield
79.5%

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